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Abstract
MeBIO, also known as (2'Z,3'E)-6-Bromo-1-methylindirubin-3'-oxime, is a synthetic indirubin

analog that has garnered attention in biomedical research. While structurally related to the

glycogen synthase kinase 3 (GSK-3) inhibitor BIO (6-bromoindirubin-3'-oxime), MeBIO serves

as a valuable negative control in studies involving GSK-3 inhibition. Its primary and most potent

activity lies in its role as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated

transcription factor involved in cellular responses to environmental stimuli. This technical guide

provides a comprehensive overview of MeBIO's chemical structure, physicochemical

properties, and biological activities, with a focus on its mechanism of action as an AhR agonist.

Detailed experimental protocols for assessing its biological activity are also provided.

Chemical Structure and Physicochemical Properties
MeBIO is a member of the indirubin class of bis-indole alkaloids. Its chemical structure is

characterized by a bromo-substituted and N-methylated indirubin core with an oxime functional

group at the 3' position.

Table 1: Chemical and Physicochemical Properties of MeBIO
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Property Value Reference(s)

IUPAC Name
(2'Z,3'E)-6-Bromo-1-

methylindirubin-3'-oxime
[1]

Synonyms 1-Methyl-BIO, Me6BIO [2]

CAS Number 667463-95-8 [1][3]

Chemical Formula C₁₇H₁₂BrN₃O₂ [1][3]

Molecular Weight 370.21 g/mol [1]

Appearance Solid [4]

Purity ≥99% [5]

Solubility
Soluble in DMSO (to 10 mM),

Ethanol
[2][5]

Storage Store at +4°C or -20°C [2][5]

Biological Activity
MeBIO's biological activity is primarily defined by its potent agonism of the Aryl Hydrocarbon

Receptor (AhR). It is often used as a negative control for its parent compound, BIO, due to its

significantly reduced activity against GSK-3 and cyclin-dependent kinases (CDKs).

Table 2: Biological Activity of MeBIO
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Target Activity Value Reference(s)

Aryl Hydrocarbon

Receptor (AhR)
Agonist

EC₅₀ = 20 nM (yeast),

93 nM (hepatoma cell

line)

[2]

Glycogen Synthase

Kinase 3 (GSK-3)
Inhibitor IC₅₀ = 44 µM [1][4]

CDK1/cyclin B Inhibitor
IC₅₀ = 55 µM (or 92.0

µM)
[1][4][5]

CDK5/p25 Inhibitor IC₅₀ > 100 µM [2][5]

Aryl Hydrocarbon Receptor (AhR) Agonism
MeBIO is a potent agonist of the AhR.[1][5] Upon binding to the cytosolic AhR, MeBIO induces

a conformational change that leads to the dissociation of chaperone proteins, such as Hsp90.

The activated AhR-ligand complex then translocates to the nucleus, where it heterodimerizes

with the AhR Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences

known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes,

leading to their transcriptional activation. A key target gene is CYP1A1, which is involved in

xenobiotic metabolism. This activation of the AhR signaling pathway is the primary mechanism

of action for MeBIO.[2]
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MeBIO-induced Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Kinase Inhibition
MeBIO exhibits weak inhibitory activity against GSK-3 and CDK1/cyclin B, with IC₅₀ values in

the micromolar range.[1][4][5] This is in contrast to its parent compound, BIO, which is a potent

GSK-3 inhibitor. This difference in activity makes MeBIO an ideal negative control for studies

investigating the effects of GSK-3 inhibition by BIO.

Experimental Protocols
Synthesis of MeBIO
The synthesis of MeBIO follows a general procedure for indirubin derivatives.[1] It involves the

condensation of 1-methyl-6-bromoisatin with 3-acetoxyindole, followed by oximation.

General Procedure:

Condensation: A mixture of 1-methyl-6-bromoisatin and 3-acetoxyindole in a suitable solvent

(e.g., ethanol) is treated with a base (e.g., sodium carbonate) and heated to reflux. The

reaction progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification: After completion, the reaction mixture is cooled, and the

precipitated product, 6-bromo-1-methylindirubin, is collected by filtration, washed, and dried.

Oximation: The 6-bromo-1-methylindirubin is then dissolved in pyridine, and hydroxylamine

hydrochloride is added. The mixture is heated to reflux.

Final Purification: After cooling, the product is precipitated with water, filtered, washed, and

purified by recrystallization or column chromatography to yield (2'Z,3'E)-6-Bromo-1-

methylindirubin-3'-oxime (MeBIO).
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Starting Materials:
1-methyl-6-bromoisatin

3-acetoxyindole

Condensation Reaction
(Reflux)

Base (e.g., Na₂CO₃)
Solvent (e.g., Ethanol)

Hydroxylamine HCl
Pyridine

Oximation Reaction
(Reflux)

Final Product:
MeBIO

Filtration & Washing

Precipitation & Purification
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General workflow for the synthesis of MeBIO.

Aryl Hydrocarbon Receptor (AhR) Reporter Assay
This protocol describes a cell-based luciferase reporter assay to quantify the agonist activity of

MeBIO on the human AhR.

Materials:
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Human hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive

luciferase reporter construct.

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics.

MeBIO stock solution in DMSO.

Luciferase assay reagent.

96-well white, clear-bottom cell culture plates.

Luminometer.

Procedure:

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a

confluent monolayer on the day of the assay.

Compound Treatment: Prepare serial dilutions of MeBIO in cell culture medium. The final

DMSO concentration should not exceed 0.5%. Remove the growth medium from the cells

and add the MeBIO dilutions. Include a vehicle control (medium with DMSO).

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-24 hours.

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the

luciferase assay kit manufacturer's instructions.

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot

the luciferase activity against the log of the MeBIO concentration and fit the data to a four-

parameter logistic equation to determine the EC₅₀ value.

Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of MeBIO
against GSK-3 or CDK1/cyclin B using a radiometric assay.
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Materials:

Purified recombinant GSK-3β or CDK1/cyclin B1 enzyme.

Specific peptide substrate for the respective kinase.

Kinase reaction buffer.

ATP solution.

[γ-³²P]ATP.

MeBIO stock solution in DMSO.

Phosphocellulose paper.

Phosphoric acid wash solution.

Scintillation counter.

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing

the kinase, its specific substrate, and the reaction buffer.

Inhibitor Addition: Add various concentrations of MeBIO or vehicle control (DMSO) to the

reaction tubes.

Reaction Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the

unincorporated [γ-³²P]ATP will not.

Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove

the unincorporated radiolabeled ATP.
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Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation

counter.

Data Analysis: Calculate the percentage of kinase inhibition for each MeBIO concentration

relative to the vehicle control. Plot the percent inhibition against the log of the MeBIO
concentration and determine the IC₅₀ value.

Conclusion
MeBIO is a crucial tool for researchers studying the AhR signaling pathway and for those

investigating GSK-3 and CDK-related processes. Its potent and specific agonism of AhR,

coupled with its weak activity against key kinases, makes it an excellent positive control for

AhR activation and a reliable negative control for GSK-3 inhibition studies. The data and

protocols presented in this guide provide a solid foundation for the effective utilization of MeBIO
in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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